Tropine hydrate Tropine hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18803869
InChI: InChI=1S/C8H15NO.H2O/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H2/t6-,7+,8?;
SMILES:
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

Tropine hydrate

CAS No.:

Cat. No.: VC18803869

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Tropine hydrate -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name (1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrate
Standard InChI InChI=1S/C8H15NO.H2O/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H2/t6-,7+,8?;
Standard InChI Key CUKOYCMHZJODGT-PAFGHYSMSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)O.O
Canonical SMILES CN1C2CCC1CC(C2)O.O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Tropine hydrate is chemically designated as C8H15NOxH2OC_8H_{15NO} \cdot xH_2O, where xx denotes the number of water molecules in its hydrated form. The parent compound, tropine (3α-hydroxytropane), is a bicyclic amine derived from the tropane skeleton, featuring a hydroxyl group at the 3α position . Hydration typically occurs during crystallization, stabilizing the molecule for storage and handling.

Table 1: Key Molecular Properties of Tropine Hydrate

PropertyValue
Molecular FormulaC8H15NOxH2OC_8H_{15NO} \cdot xH_2O
Molecular Weight (Anhydrous)141.21 g/mol
CAS Registry Number120-29-6 (tropine)
Hydration VariantsMonohydrate (x=1x = 1)

Stereochemical Considerations

The stereochemistry of tropine hydrate is defined by its 3α-hydroxyl configuration, which influences its reactivity in esterification and salt formation. This stereospecificity is critical in pharmaceutical applications, as it determines binding affinity to muscarinic acetylcholine receptors .

Synthesis and Industrial Production

Synthetic Routes from Tropane Alkaloids

Tropine hydrate is typically synthesized via hydrolysis of tropane esters or through direct extraction from plant sources. A patented industrial process involves the reaction of tropic acid with acetyl chloride and oxalyl chloride to form acetyltropoyl chloride, which is subsequently coupled with tropine under controlled conditions .

Table 2: Key Parameters in Tropine Hydrate Synthesis

ParameterOptimal Condition
SolventDichloromethane
CatalystDimethylformamide (DMF)
Temperature20–35°C
Yield (Crude Product)95%

Hydration and Crystallization

Post-synthesis, tropine is converted to its hydrate form through controlled crystallization in aqueous media. The process involves cooling the reaction mixture to 5°C and adjusting the pH to >13 using sodium hydroxide, precipitating the hydrated crystals . This step ensures stability and avoids degradation during storage.

Applications in Pharmaceutical Manufacturing

Role in Atropine Production

Tropine hydrate serves as a precursor in atropine synthesis, where it undergoes esterification with tropic acid derivatives. Industrial-scale batches (e.g., 2 kg) achieve yields exceeding 90% when processed under optimized conditions, as demonstrated in recent patent filings .

Biotechnological Innovations

Advances in metabolic engineering have enabled the heterologous production of tropine in microbial systems, though yields remain suboptimal compared to plant-derived extraction. Irrigation studies on Datura stramonium reveal that water availability modulates tropane alkaloid concentrations, suggesting agricultural strategies to enhance tropine production .

Research Findings and Analytical Methods

Mass Spectrometry Profiling

Untargeted LC-MS metabolomics has identified tropine hydrate derivatives in D. stramonium extracts, with signal intensities correlating to irrigation levels. For instance, atropine concentrations in roots peak at 1000 mL irrigation (0.1 mg/g), while scopolamine levels rise to 0.4 mg/g under drier conditions .

Table 3: Tropane Alkaloid Concentrations Under Varying Irrigation

CompoundRoot (mg/g)Leaf (mg/g)Stem (mg/g)
Atropine0.100.070.03
Scopolamine0.400.250.15

Stability and Degradation Studies

Thermogravimetric analysis (TGA) of tropine hydrate reveals dehydration onset at 110°C, with complete water loss by 150°C. The anhydrous form exhibits hygroscopicity, necessitating airtight storage to prevent rehydration.

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